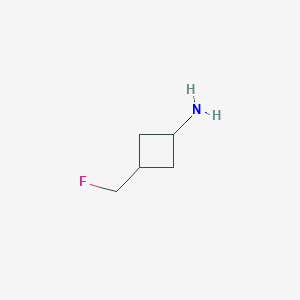
3-(Fluoromethyl)cyclobutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Fluoromethyl)cyclobutan-1-amine is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. The compound consists of a cyclobutane ring with a fluoromethyl group and an amine group attached to it. This structure imparts distinct chemical and physical properties, making it a valuable subject of study in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Fluoromethyl)cyclobutan-1-amine typically involves the introduction of a fluoromethyl group into a cyclobutane ring. One common method is the reaction of cyclobutanone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to form 3-(Fluoromethyl)cyclobutanone. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Fluoromethyl)cyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form cyclobutan-1-amine derivatives.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of cyclobutan-1-amine derivatives.
Substitution: Formation of substituted cyclobutane derivatives.
Aplicaciones Científicas De Investigación
3-(Fluoromethyl)cyclobutan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of novel fluorinated compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(Fluoromethyl)cyclobutan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific targets. Additionally, the cyclobutane ring provides structural rigidity, which can influence the compound’s biological activity. The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-(Fluoromethyl)cyclobutan-1-amine hydrochloride: A salt form with similar properties but enhanced solubility.
(1s,3s)-3-(Fluoromethyl)cyclobutan-1-amine hydrochloride: A stereoisomer with potentially different biological activity.
3-Fluoro-3-(fluoromethyl)cyclobutan-1-amine hydrochloride: A compound with an additional fluorine atom, leading to different chemical and physical properties.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a fluoromethyl group and an amine group on a cyclobutane ring
Propiedades
Fórmula molecular |
C5H10FN |
|---|---|
Peso molecular |
103.14 g/mol |
Nombre IUPAC |
3-(fluoromethyl)cyclobutan-1-amine |
InChI |
InChI=1S/C5H10FN/c6-3-4-1-5(7)2-4/h4-5H,1-3,7H2 |
Clave InChI |
JTADMUVGLNJBPY-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1N)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(5-Bromofuran-2-YL)methyl]-1H-imidazol-2-amine](/img/structure/B15277236.png)
![5-[4-(dimethylamino)phenyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15277244.png)
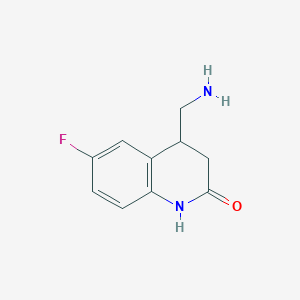
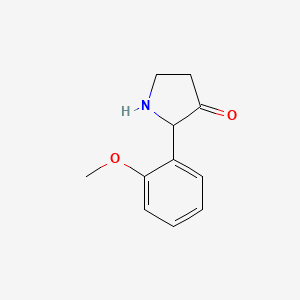
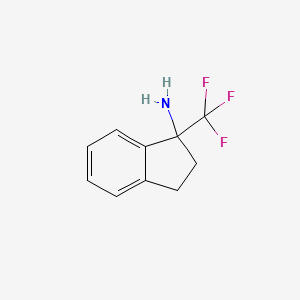

![2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B15277259.png)
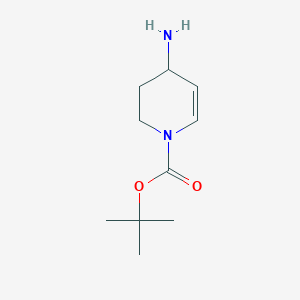
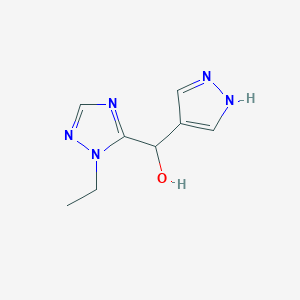
![2,2-Difluoro-6-iodo-4-methylbenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B15277288.png)
![3-Methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B15277299.png)

![3-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine](/img/structure/B15277317.png)

